molecular formula C11H16O9 B15425666 Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate CAS No. 110622-29-2

Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate

Cat. No.: B15425666
CAS No.: 110622-29-2
M. Wt: 292.24 g/mol
InChI Key: VIEKELZFXPYGAN-UHFFFAOYSA-N
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Description

Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate is a high-purity chemical reagent designed for specialized research applications. As a multi-functional ester, its core structure features a high density of carboxylate groups, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry. Researchers can utilize this compound in the development of complex molecules, including potential pharmaceuticals and advanced materials. While specific mechanistic studies on this exact compound are limited in the public domain, structurally similar tetracarboxylate esters are known to be used in analytical chemistry, particularly in method development for reverse-phase High-Performance Liquid Chromatography (HPLC) . The methoxy modification may offer unique properties in reaction tuning or solubility, making it a compound of interest for probe and catalyst development, similar to other specialized carboxylate-based molecules used in synthesizing bioactive heterocycles . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

110622-29-2

Molecular Formula

C11H16O9

Molecular Weight

292.24 g/mol

IUPAC Name

tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C11H16O9/c1-16-7(12)6(8(13)17-2)11(20-5,9(14)18-3)10(15)19-4/h6H,1-5H3

InChI Key

VIEKELZFXPYGAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)C(C(=O)OC)(C(=O)OC)OC

Origin of Product

United States

Biological Activity

Tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate (CAS Number: 110622-29-2) is a complex organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula: C₁₁H₁₆O₉
  • Molecular Weight: 292.239 g/mol
  • Physical Form: Solid or liquid (depending on conditions)

The compound features a methoxy group and four carboxylate groups attached to an ethane backbone, which contributes to its solubility and reactivity in biological systems.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through solvation effects. This interaction can enhance the solubility of other bioactive compounds and facilitate biochemical reactions. The compound may also exhibit antioxidant properties due to its multiple carboxylate groups, which can scavenge free radicals.

Toxicological Profile

A summary of the toxicological findings for this compound is presented in Table 1:

Toxicological EffectFindings
CarcinogenicityNot classified
MutagenicityNot classified
Acute toxicityLimited data available
IrritationPotential irritative effects noted
Reproductive effectsNo significant findings reported

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential biological activities of this compound. For instance:

  • A study on Tetraethylene glycol dimethyl ether revealed oxidative stress and cytogenotoxicity in human lymphocytes, suggesting that ethers may pose risks under certain conditions .
  • Another investigation highlighted the role of similar tetracarboxylate esters in enhancing the solubility of hydrophobic drugs, thereby improving their therapeutic efficacy .

These findings underscore the importance of further research into the biological implications of this compound.

Applications in Medicine and Research

This compound is utilized in various applications:

Application AreaDetails
Organic SynthesisSolvent for dissolving compounds
Biological Sample PreparationUsed in chromatography and spectroscopy
Pharmaceutical SynthesisIntermediate for bioactive compounds

The compound's role as a solvent in organic synthesis makes it valuable for preparing biological samples for analytical techniques.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tetramethyl ethane-1,1,2,2-tetracarboxylate
  • CAS No.: 5464-22-2
  • Molecular Formula : C₁₀H₁₄O₈
  • Molecular Weight : 262.214 g/mol
  • LogP : 0.294 (indicating moderate hydrophilicity) .

Structural Features :
The compound consists of an ethane backbone with four methyl ester groups symmetrically attached to carbons 1 and 2. This structure confers high polarity and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Structurally Similar Compounds

Tetraethyl Ethane-1,1,2,2-Tetracarboxylate

  • IUPAC Name : Tetraethyl ethane-1,1,2,2-tetracarboxylate
  • CAS No.: NSC 2203, 693435
  • Molecular Formula : C₁₄H₂₂O₈
  • Molecular Weight : ~318.33 g/mol (estimated).
Property Tetramethyl Ester Tetraethyl Ester
Ester Groups Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
LogP 0.294 Higher (due to longer alkyl chains)
Reactivity Faster hydrolysis (smaller ester groups) Slower hydrolysis (bulkier groups)
Applications Heterocycle synthesis Tetrahydrothiophene derivatives

Key Differences :
The ethyl analog’s larger ester groups increase lipophilicity and steric hindrance, slowing reaction kinetics compared to the methyl variant. It is preferred in reactions requiring controlled reactivity .

Tetramethyl Ethenetetracarboxylate

  • IUPAC Name : Tetramethyl ethene-1,1,2,2-tetracarboxylate
  • CAS No.: 1733-15-9
  • Molecular Formula : C₁₀H₁₂O₈
  • Molecular Weight : 260.20 g/mol .
Property Ethane Derivative Ethene Derivative
Core Structure Ethane (single bond) Ethene (double bond)
Polarity Lower Higher (due to π-electron system)
Reactivity Electrophilic substitution Diels-Alder reactions (dienophile)
Applications Electrolysis products Polymerization or cycloadditions

Key Differences :
The ethene derivative’s double bond enhances conjugation and reactivity in cycloadditions, unlike the saturated ethane counterpart, which is more suited for nucleophilic substitutions .

Tetramethyl Tetrathiafulvalene-2,3,6,7-Tetracarboxylate

  • Structure : Contains a sulfur-rich tetrathiafulvalene (TTF) core with four methyl esters.
  • Synthesis : Multi-step process involving dithiolane intermediates and trimethyl phosphite coupling .
Property Ethane Derivative TTF Derivative
Electronic Properties Insulating Conductive (TTF’s redox-active core)
Applications Synthetic intermediate Organic electronics, molecular conductors

Key Differences : The TTF derivative’s extended π-system enables charge-transfer capabilities, making it valuable in materials science, unlike the purely aliphatic ethane-based compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tetramethyl 1-methoxyethane-1,1,2,2-tetracarboxylate, and how are reaction conditions optimized?

  • Methodological Answer: The compound can be synthesized via electrochemical cyclization of alkane-tetracarboxylate esters in methanol using mediators like LiCl or NaOAc. For example, electrolysis of tetramethyl ethane-1,1,2,2-tetracarboxylate with NaOAc yields heterocyclic derivatives (67% yield) through hydroxymethylation and cyclization steps . Optimization involves adjusting current density, mediator concentration, and reaction time.

Q. How is NMR spectroscopy utilized to characterize this compound and its derivatives?

  • Methodological Answer: 1^1H and 13^13C NMR spectra are critical for confirming ester group environments and stereochemistry. For instance, 1^1H NMR signals at δ 3.70–3.76 ppm (ester methyl groups) and δ 4.47–5.16 ppm (methoxy and backbone protons) are diagnostic. Multiplicity analysis (e.g., dd, d) resolves coupling patterns in cyclopropane derivatives .

Q. What safety protocols are essential for handling tetracarboxylate esters in laboratory settings?

  • Methodological Answer: Key precautions include:

  • Using fume hoods (H335: respiratory irritation) .
  • Avoiding skin contact (H314: severe skin burns) via nitrile gloves and lab coats.
  • Storing in dry, ventilated areas (P402 + P404) and avoiding heat sources (P210) .

Advanced Research Questions

Q. How do mediators (e.g., LiCl vs. NaBr) influence the electrochemical synthesis of oxygen-containing heterocycles from tetramethyl alkane-tetracarboxylates?

  • Methodological Answer: Mediators dictate reaction pathways by stabilizing intermediates. LiCl promotes formaldehyde generation from methanol, enabling hydroxymethylation, while NaBr facilitates cyclopropane formation via halogen-assisted elimination. Comparative studies show LiCl improves yields (67%) in tetrahydrofuran derivatives compared to NaBr (52%) .

Q. What crystallographic challenges arise in resolving tetracarboxylate ester structures, and how can SHELX software address them?

  • Methodological Answer: Challenges include low electron density for ester oxygen atoms and twinning in cyclopropane derivatives. SHELXL refines structures using restraints for disordered moieties and hydrogen-bonding networks (e.g., C–H⋯O interactions at 2.50–2.65 Å). The program’s robust handling of high-resolution data enables accurate thermal parameter modeling .

Q. How can contradictory data on reaction yields (e.g., 58% vs. 67%) in electrochemical syntheses be analyzed and resolved?

  • Methodological Answer: Discrepancies arise from variations in electrode material (Pt vs. Fe), solvent purity, or mediator stoichiometry. Systematic replication with controlled parameters (e.g., constant current density at 10 mA/cm2^2) and GLC analysis (OV-17 columns) isolates critical variables. Reproducibility improves with anhydrous methanol and degassed electrolytes .

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